3-Chloroacrylamide
Overview
Description
3-Chloroacrylamide is a useful research compound. Its molecular formula is C3H4ClNO and its molecular weight is 105.52 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolines and Pyrazoles : 2-Thio-3-chloroacrylamides, a derivative of 3-Chloroacrylamide, undergo 1,3-dipolar cycloadditions with diazoalkanes, leading to novel pyrazolines and pyrazoles. This synthesis has significant implications in organic chemistry for creating complex molecules (Kissane, Lawrence, & Maguire, 2010).
Transformation of α-Thioamides : α-Thioamides can be efficiently transformed into α-thio-β-chloroacrylamides using N-chlorosuccinimide. This process allows the use of various substituents and amides, expanding the scope of chloroacrylamides in synthetic applications (Murphy et al., 2007).
Cycloadditions with Nitrile Oxides and Nitrones : Cycloadditions of 2-thio-3-chloroacrylamides with nitrile oxides and nitrones produce novel isoxazolines and piperidines, demonstrating the compound's versatility in creating diverse molecular structures (Kissane, Lawrence, & Maguire, 2010).
Solubility Measurement and Modeling : The solubility of α-thio-β-chloroacrylamides, such as N-(4-methylphenyl-Z-3-chloro-2-(phenylthio)propenamide, is crucial for process optimization in synthetic chemistry. Accurate solubility data facilitate efficient isolation and control of these compounds (Souza et al., 2018).
Synthesis of 3-Aminothioacrylamides : 3-Aminothioacrylamides, related to this compound, are useful in synthesizing various heterocyclic and open-chain compounds. Their utility increases with additional functionalities (Liebscher, Abegaz, & Knoll, 1988).
Sulfur Oxidation in Chloroacrylamides : Diastereoselective sulfur oxidation in 2-thio-3-chloroacrylamides explores the stereochemistry relayed to the sulfur center during oxidation. This research opens pathways for synthesizing chiral molecules (Kissane, Lawrence, & Maguire, 2010).
Properties
IUPAC Name |
(E)-3-chloroprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVYZGMAXSNLGM-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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